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molecular formula C8H15NO2 B167350 3-Piperidin-4-yl-propionic acid CAS No. 1822-32-8

3-Piperidin-4-yl-propionic acid

Cat. No. B167350
M. Wt: 157.21 g/mol
InChI Key: AUYQMCCWFNSFGV-UHFFFAOYSA-N
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Patent
US05922717

Procedure details

46.7 g (0.39 mol) of thionyl chloride are slowly added to 500 ml of methanol at -20° C., while stirring. When the addition has ended, the mixture is stirred for a further 20 minutes and 56.1 g (0.357 mol) of 3-(4-piperidinyl)-propionic acid are then slowly added, also at -20° C. The mixture is stirred at -20° C for a further hour and the temperature is then allowed to rise to room temperature overnight, with further stirring. The clear solution thus obtained is concentrated to dryness in vacuo and the residue is crystallized from acetone.
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH:5]1[CH2:10][CH2:9][CH:8]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:7][CH2:6]1.[CH3:16]O>>[NH:5]1[CH2:10][CH2:9][CH:8]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
46.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
56.1 g
Type
reactant
Smiles
N1CCC(CC1)CCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture is stirred at -20° C for a further hour
CUSTOM
Type
CUSTOM
Details
The clear solution thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1CCC(CC1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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